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Introduction
NanoLuc® (Nluc) luciferase is a small (19.1kDa, 171 amino acids), ATP-independent enzyme

engineered from the deep-sea shrimp Oplophorus gracilirostris. It produces a high-intensity,

glow-type luminescence with its substrate, furimazine, that is approximately 100-fold brighter

than that of firefly or Renilla luciferases.[1][2][3] These exceptional properties make NanoLuc®

an ideal fusion partner for proteins, enabling a wide array of highly sensitive and quantitative

biological assays.[1][4] This document provides detailed application notes and protocols for

creating and utilizing NanoLuc® fusion proteins in various research and drug development

contexts.

Key Applications of NanoLuc® Fusion Proteins
NanoLuc® fusion proteins are versatile tools with numerous applications in cellular and

molecular biology.[4]

Protein Stability and Dynamics: The bright signal of NanoLuc® allows for the expression of

fusion proteins at low, near-physiological levels, minimizing the risk of artifacts from

overexpression.[5] This enables the sensitive monitoring of changes in protein levels in

response to various stimuli.[6]
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Protein-Protein Interactions (PPIs): NanoLuc® is the cornerstone of NanoBRET®

(Bioluminescence Resonance Energy Transfer) and NanoBiT® (NanoLuc® Binary

Technology) assays. These technologies allow for the quantitative analysis of PPIs in real-

time within living cells.[1][7]

Ligand-Receptor Binding Studies: NanoLuc®-tagged ligands serve as highly sensitive, non-

radioactive tracers for studying ligand binding to cell surface receptors.[8][9]

Immunoassays: The high sensitivity of NanoLuc® makes it an excellent reporter enzyme for

various immunoassay formats, including ELISAs, offering significantly lower limits of

detection compared to traditional enzymes.[10][11]

High-Throughput Screening: The robust signal and homogenous assay formats enabled by

NanoLuc® fusion proteins are well-suited for automated high-throughput screening of

compound libraries.[2][12]

Quantitative Data Summary
The following tables summarize key quantitative data from various applications of NanoLuc®

fusion proteins, highlighting the sensitivity and performance of the technology.

Table 1: Ligand-Receptor Binding Affinities

Fusion Protein
Receptor/Com
plex

Cell Line Kd Citation

NanoLuc-LIF LIFR - 1.4 ± 0.4 nM [8]

NanoLuc-LIF LIFR/gp130 - 115 ± 8 pM [8]

NanoLuc-LIF
Endogenous

LIFR/gp130
- 33.1 ± 3.2 pM [8]

Table 2: Immunoassay Limit of Detection (LOD)
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Assay
Format

Fusion
Protein

Analyte LOD

Fold
Improveme
nt vs. Other
Methods

Citation

Competitive

ELISA
scFv-NLuc

Thyroxine

(T4)
0.67 pg

9.3-fold vs.

wtGLuc, 6.3-

fold vs. ALP'

[11]

Sandwich

ELISA
scFv-NLuc

T4-labeled

albumin
5.0 fmol

>6-fold vs.

other

luminescent

ELISAs

[11]

Sandwich

IgG Detection
Z3-Nluc

Rabbit anti-

SARS-CoV-2

NP IgG

10 pg/mL (67

fM)
- [10]

Experimental Protocols
Protocol 1: Construction of NanoLuc® Fusion Protein
Expression Vectors
This protocol describes the general steps for cloning a gene of interest into a NanoLuc®

expression vector to create either an N-terminal or C-terminal fusion.

Materials:

pNLF1-N [CMV/Hygro] Vector (for N-terminal Nluc fusions) or pNLF1-C [CMV/Hygro] Vector

(for C-terminal Nluc fusions) (Promega)[4]

Gene of interest (GOI) PCR product with appropriate restriction sites

Restriction enzymes and T4 DNA ligase

Competent E. coli

Plasmid purification kit
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Method:

Amplify the GOI by PCR, incorporating unique restriction sites at the 5' and 3' ends that are

compatible with the multiple cloning site (MCS) of the chosen pNLF1 vector.

Digest both the PCR product and the pNLF1 vector with the selected restriction enzymes.

Purify the digested vector and insert using a gel extraction kit.

Ligate the digested GOI into the linearized pNLF1 vector using T4 DNA ligase.

Transform the ligation mixture into competent E. coli.

Select for positive clones on appropriate antibiotic selection plates.

Isolate plasmid DNA from positive colonies and confirm the correct insertion and reading

frame by restriction digest and DNA sequencing.

Protocol 2: Transient Transfection and Expression in
Mammalian Cells
Materials:

Purified NanoLuc® fusion protein expression vector

Mammalian cell line of choice (e.g., HEK293T, HCT116)

Appropriate cell culture medium and supplements

Transfection reagent (e.g., FuGENE® HD, Lipofectamine®)

96-well white, clear-bottom assay plates

Method:

Seed mammalian cells in a 96-well plate at a density that will result in 80-90% confluency at

the time of transfection.
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On the day of transfection, prepare the DNA-transfection reagent complexes according to

the manufacturer's protocol.

Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.

Proceed with the desired downstream assay (e.g., luminescence measurement, BRET

assay).

Protocol 3: NanoBRET® Assay for Protein-Protein
Interactions
This protocol outlines the steps for a NanoBRET® assay to detect the interaction between two

proteins in live cells.

Materials:

NanoLuc® fusion expression vector for Protein A (the "donor")

HaloTag® fusion expression vector for Protein B (the "acceptor")

Mammalian cells

NanoBRET® Nano-Glo® Substrate

HaloTag® NanoBRET® 618 Ligand

Method:

Co-transfect mammalian cells with the NanoLuc®-Protein A and HaloTag®-Protein B

expression vectors.

Incubate for 24 hours to allow for protein expression.

Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for the time

recommended by the manufacturer to allow for labeling of the HaloTag® fusion protein.

Add the NanoBRET® Nano-Glo® Substrate.
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Measure luminescence at two wavelengths: one for the NanoLuc® donor emission and one

for the HaloTag® acceptor emission.

Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission. An

increase in this ratio indicates a specific interaction between the two proteins.

Visualizations
Signaling Pathway Example: STAT3 Activation by a
NanoLuc-LIF Fusion Protein
This diagram illustrates the signaling pathway activated by a NanoLuc-tagged Leukemia

Inhibitory Factor (LIF) fusion protein, leading to the activation of the STAT3 transcription factor.

[8]
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Caption: STAT3 signaling pathway activated by NanoLuc-LIF.

Experimental Workflow: Creating and Testing a
NanoLuc® Fusion Protein
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This diagram outlines the general workflow from vector construction to downstream application

of a NanoLuc® fusion protein.
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Caption: General workflow for NanoLuc® fusion protein experiments.

Logical Relationship: NanoBRET® Assay Principle
This diagram illustrates the principle of the NanoBRET® assay for detecting protein-protein

interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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